2-(2,6-Difluorobenzoyl)-6-methylpyridine
Overview
Description
“2,6-Difluorobenzoyl chloride” is a compound that has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones and in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo .
Synthesis Analysis
There is a paper titled “NEW APPROACH TO THE SYNTHESIS PREPARATION OF N-(2,6-DIFLUOROBENZOYL)-N …” which might contain relevant information .Molecular Structure Analysis
The molecular formula for “2,6-Difluorobenzoyl fluoride” is C7H3F3O .Chemical Reactions Analysis
“2,6-Difluorobenzoyl chloride” has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .Physical And Chemical Properties Analysis
The properties of “2,6-Difluorobenzoyl fluoride” are as follows: Density is 1.4±0.1 g/cm3, boiling point is 173.8±30.0 °C at 760 mmHg, and the flash point is 62.9±18.7 °C .Scientific Research Applications
Pharmacokinetics and Tissue Distribution
- Anti-Fibrosis Drug Potential : A study investigated the pharmacokinetics and metabolism of IN-1130, a novel ALK5 inhibitor related to 2-(2,6-Difluorobenzoyl)-6-methylpyridine. It showed potential as an oral anti-fibrotic drug, demonstrating favorable pharmacokinetics and distribution into liver, kidneys, and lungs in various animal models (Kim et al., 2008).
Herbicidal Activity
- Rice Herbicide Development : A derivative of 2-(2,6-Difluorobenzoyl)-6-methylpyridine demonstrated potent herbicidal activity and good rice selectivity under greenhouse and flooded paddy conditions. The study highlighted its effectiveness against annual weeds and its low toxicity to mammals and the environment (Hwang et al., 2005).
Anticonvulsant Activity
- Evaluating Steric Effects on Anticonvulsant Properties : The study applied the Rule of Six to estimate steric effects on anticonvulsant activity, finding that highly hindered esters of 6-chloro-2-sulfamoylbenzoic acid, structurally related to 2-(2,6-Difluorobenzoyl)-6-methylpyridine, were more potent than less hindered compounds (Hamor & Farraj, 1965).
Anticancer Agents
- Tumor and Plasma Pharmacokinetics : A study on benzonaphthyridine anti-cancer agents, structurally similar to 2-(2,6-Difluorobenzoyl)-6-methylpyridine, revealed a discrepancy between tumor and plasma pharmacokinetics. This research helps in understanding the relationship between drug lipophilicity and tumor tissue retention (Lukka et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2,6-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-2-7-11(16-8)13(17)12-9(14)5-3-6-10(12)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJMTJBEXIZEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225550 | |
Record name | (2,6-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorobenzoyl)-6-methylpyridine | |
CAS RN |
1187170-58-6 | |
Record name | (2,6-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.